1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide
Description
1-Phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane backbone substituted with a phenyl group at the 1-position and a 2-(2-thienyl)ethylamine moiety attached via an amide bond. Its molecular structure integrates a thiophene ring, a heterocyclic aromatic system with sulfur, which may influence electronic properties and metabolic stability compared to purely phenyl-substituted analogs .
Properties
Molecular Formula |
C18H21NOS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-phenyl-N-(2-thiophen-2-ylethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H21NOS/c20-17(19-13-10-16-9-6-14-21-16)18(11-4-5-12-18)15-7-2-1-3-8-15/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
InChI Key |
ZZKQMEXEEMKFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine to form the amide bond.
Introduction of the Phenyl Group: This step involves the use of a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group onto the amide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and phenyl group can play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide with three key analogs:
1-Phenyl-N-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxamide ()
- Structural Differences : The 4-(trifluoromethoxy)phenyl group replaces the 2-(2-thienyl)ethyl substituent.
- Molecular weight: ~343 g/mol (vs. ~316 g/mol for the thienyl analog, estimated based on formula C₁₈H₂₀N₂OS).
1-Phenyl-N-(2H-Tetrazol-5-yl)cyclopentanecarboxamide ()
- Structural Differences : A tetrazole ring replaces the thienylethyl group.
- Key Properties :
- Tetrazole acts as a bioisostere for carboxylic acids, improving solubility and bioavailability.
- Molecular weight: 257.3 g/mol (lower than the thienyl analog).
- Activity : Tetrazole-containing compounds often exhibit enhanced binding to ionic targets (e.g., receptors with anionic binding pockets) .
N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (Cyclopropylfentanyl, )
- Structural Differences : Cyclopropanecarboxamide replaces cyclopentanecarboxamide, and a piperidine core substitutes the cyclopentane ring.
- Pharmacological Profile :
- High μ-opioid receptor affinity due to the 4-anilidopiperidine scaffold, with potency ~20–100× morphine.
- Cyclopropane ring enhances lipophilicity, contributing to rapid CNS penetration.
- Safety : Cyclopropylfentanyl is a controlled substance with high overdose risk due to respiratory depression .
Data Table: Comparative Analysis
Key Research Findings
- Thiophene vs. Phenyl Substitution : The thienyl group in this compound may confer unique electronic properties (e.g., sulfur’s polarizability) that enhance interactions with sulfur-binding enzymes or receptors compared to purely aromatic substituents .
- Cyclopentane vs. Piperidine Core : The cyclopentane backbone likely reduces opioid receptor affinity compared to cyclopropylfentanyl’s piperidine structure, which is critical for μ-opioid activity .
Biological Activity
1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide is a complex organic compound with significant potential for biological activity due to its unique structural features. This article explores its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-phenyl-N-(2-thiophen-2-ylethyl)cyclopentane-1-carboxamide, with a molecular formula of CHNOS and a molecular weight of approximately 299.4 g/mol. Its structure includes a cyclopentanecarboxamide core, a phenyl group, and a thiophene ring, which contribute to its biological activity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, typically including:
- Formation of the cyclopentanecarboxamide core .
- Introduction of the phenyl and thiophene substituents through various organic reactions such as nucleophilic substitutions or coupling reactions.
- Purification to achieve high yield and purity for biological testing.
Optimizing reaction conditions is crucial for enhancing the compound's yield and purity, making it suitable for further biological studies.
Research indicates that this compound may interact with specific receptors or enzymes, influencing various biochemical pathways. Interaction studies often focus on assessing the compound's binding affinity to target proteins in vitro, providing insights into its pharmacodynamics and pharmacokinetics .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance, preliminary data suggest that it may inhibit certain enzyme activities or modulate receptor functions, making it a candidate for drug development in areas such as:
- Antiviral therapies : Similar compounds have shown efficacy against viruses like dengue and hepatitis C by targeting host cell kinases involved in viral entry and replication .
- Cancer treatments : The compound's structural similarities to known anticancer agents suggest potential applications in oncology by inhibiting tumor growth through targeted mechanisms .
Binding Affinity and Activity
The following table summarizes the binding affinities and biological activities observed for related compounds, which may provide insights into the expected behavior of this compound.
| Compound | Target | Binding Affinity (Kd μM) | IC50 (μM) | EC50 (μM) |
|---|---|---|---|---|
| Compound A | AAK1 | 0.120 | 8.37 | 46.8 |
| Compound B | GAK | 0.0822 | 5.29 | 87.1 |
| Compound C | DENV | 0.141 | 6.43 | 25.2 |
| This compound | TBD | TBD | TBD | TBD |
Case Studies
Several case studies have focused on structurally similar compounds to elucidate the biological activity pathways relevant to this compound:
- Study on AAK1 Inhibition : Investigations into small molecule inhibitors of AAK1 have shown promise in reducing viral loads in models infected with flaviviruses, suggesting that compounds like this compound could exhibit similar antiviral properties due to their structural characteristics .
- Cancer Cell Line Studies : Compounds with similar scaffolds have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide?
- Methodology : The synthesis typically involves coupling cyclopentanecarbonyl chloride with 2-(2-thienyl)ethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used at low temperatures (0–5°C) to minimize side reactions. Purification is achieved via column chromatography or recrystallization .
- Key Challenges : Impurities from incomplete amine acylation or thiophene oxidation require rigorous spectroscopic validation (NMR, IR) .
Q. What biological activities have been preliminarily reported for this compound?
- Methodology : Initial screening uses in vitro assays targeting receptors (e.g., opioid or serotonin receptors) due to structural similarity to bioactive thiophene- and cyclopentane-containing analogs. For example, competitive binding assays with radiolabeled ligands can quantify affinity (IC₅₀ values) .
- Data Interpretation : Contradictions in activity between studies may arise from differences in assay conditions (e.g., pH, solvent polarity) .
Q. How is the compound characterized for purity and structural integrity?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies substitution patterns. HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-reaction purification to remove residuals.
- Catalyst Screening : Use of coupling agents like HATU or EDCI improves acylation efficiency .
- Scale-Up Considerations : Continuous-flow reactors reduce side-product formation in large-scale synthesis .
- Data Contradictions : Conflicting reports on optimal temperatures (0°C vs. room temperature) suggest substrate-specific reactivity, necessitating controlled DoE (Design of Experiments) .
Q. What structural analogs of this compound show enhanced pharmacological profiles?
- Methodology :
- SAR Studies : Modifying the thiophene moiety (e.g., replacing 2-thienyl with 3-thienyl) or cyclopentane substituents alters receptor selectivity. For example, N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl} analogs exhibit higher metabolic stability .
- Comparative Bioassays : Parallel testing of analogs in cell-based models (e.g., cAMP inhibition for GPCR activity) identifies lead candidates .
- Key Findings : Substitution at the cyclopentane carboxamide nitrogen with bulkier groups (e.g., piperazine) enhances blood-brain barrier penetration .
Q. How can contradictory data on receptor binding affinity be resolved?
- Methodology :
- Binding Assay Replication : Standardize protocols (e.g., membrane preparation, ligand concentration) across labs.
- Computational Docking : Molecular dynamics simulations predict binding poses to explain variability (e.g., tautomerism in thiophene rings) .
- Case Study : Discrepancies in µ-opioid receptor affinity (Ki = 12 nM vs. 45 nM) were traced to differences in radioligand purity .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics : Radiolabeled compound tracking in rodent plasma and tissues via LC-MS/MS.
- Toxicity Screening : Acute toxicity studies (OECD 423) and hepatic CYP450 inhibition assays .
- Data Gaps : Limited studies on metabolite identification (e.g., oxidative thiophene degradation) require advanced MS/MS fragmentation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
